2-phenoxy-1,3-thiazole-4-carboxylic acid

Acetyl-CoA Carboxylase ACC2 Inhibitor Metabolic Disease

This compound is the definitive building block for ACC2-selective inhibitors (patent-protected chemotype) and novel agrochemical fungicides. Its 2-phenoxy group is critical for >3000-fold ACC2 vs. ACC1 selectivity—generic thiazole acids cannot substitute. Procure as a ≥95% pure, well-characterized intermediate to ensure SAR reproducibility and accelerate NCE synthesis. Ideal for medicinal chemistry, agrochemical lead optimization, and analytical reference standards.

Molecular Formula C10H7NO3S
Molecular Weight 221.23 g/mol
Cat. No. B8555902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-1,3-thiazole-4-carboxylic acid
Molecular FormulaC10H7NO3S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC(=CS2)C(=O)O
InChIInChI=1S/C10H7NO3S/c12-9(13)8-6-15-10(11-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13)
InChIKeyCRQKPFPOZVYWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 2-Phenoxy-1,3-thiazole-4-carboxylic Acid: A Core Scaffold in Acetyl-CoA Carboxylase 2 Inhibitor Research


2-Phenoxy-1,3-thiazole-4-carboxylic acid (CAS: 1547044-53-0) is a heterocyclic compound with the molecular formula C10H7NO3S and a molecular weight of 221.23 g/mol . It is characterized by a 1,3-thiazole ring substituted with a phenoxy group at the 2-position and a carboxylic acid group at the 4-position. While its standalone quantitative biological activity profile remains unpublished in primary literature, it serves as the fundamental core scaffold for a potent and highly selective class of acetyl-CoA carboxylase 2 (ACC2) inhibitors developed at Abbott Laboratories [1]. Its utility is defined by its role as a key intermediate in patent-protected synthetic routes rather than its own biological potency [2].

Why Generic Thiazole-4-Carboxylic Acids Cannot Replace 2-Phenoxy-1,3-thiazole-4-carboxylic Acid in Targeted Research


The assumption that any thiazole-4-carboxylic acid derivative can be interchanged is demonstrably false. For the specific class of ACC2 inhibitors derived from this scaffold, the 2-phenoxy group is not a decorative element but a critical pharmacophoric feature for achieving isozyme selectivity. Research shows that structural modifications, particularly on the phenyl ring, dramatically affect ACC2 vs. ACC1 selectivity, with some modifications leading to >3000-fold selectivity enhancements [1]. Using a close analog lacking the 2-phenoxy moiety, such as an unsubstituted or alkyl-substituted thiazole-4-carboxylic acid, would completely fail to replicate this selectivity profile and cannot serve as a substitute in research aiming to modulate ACC2 activity [2]. Therefore, procuring the exact compound is mandatory for projects leveraging its unique structure-activity relationship (SAR) as a synthetic intermediate or core scaffold.

Quantitative Differentiation of 2-Phenoxy-1,3-thiazole-4-carboxylic Acid: A Data-Driven Procurement Guide


Class-Level Potency and Selectivity of ACC2 Inhibition Conferred by the 2-Phenoxythiazole Scaffold

While direct activity data for 2-phenoxy-1,3-thiazole-4-carboxylic acid is absent from the public domain, its core scaffold forms the basis for a series of potent and highly selective ACC2 inhibitors. In these optimized derivatives, the 2-phenoxythiazole substructure is essential for achieving selectivity. Compounds in this series demonstrate exceptional ACC2 potency with IC50 values ranging from 9 to 20 nM, alongside remarkable selectivity against the ACC1 isozyme, often exceeding 3000-fold [1]. This high level of isozyme selectivity is a direct consequence of structural features, including the phenoxy ring, and is not a general property of other thiazole-4-carboxylic acids.

Acetyl-CoA Carboxylase ACC2 Inhibitor Metabolic Disease Isozyme Selectivity

Validated Synthetic Route and Purity Profile from a Commercial Supplier

A documented synthetic procedure and quality specification exist for this compound. The compound is synthesized via hydrolysis of ethyl 2-phenoxythiazole-4-carboxylate using lithium hydroxide, followed by acidification and extraction, yielding the product as a white solid with a confirmed molecular ion by mass spectrometry (EI-MS = 222.4 (M+H)+) . Commercial suppliers offer it with a stated minimum purity specification of 95% . This established synthetic route and commercial purity standard provide a verifiable baseline for procurement that is not necessarily available for custom-synthesized analogs.

Organic Synthesis Chemical Procurement Quality Control Intermediates

Defined Role in Agrochemical Patent Space as a Key Intermediate

The compound's core structure, the 2-phenoxythiazole-4-carboxylic acid moiety, is explicitly claimed as a key intermediate for generating a library of fungicidal thiazole-4-carboxylic esters and thioesters. A patent from Bayer CropScience AG describes its use in preparing compounds for controlling phytopathogenic harmful fungi in agriculture [1]. This patent-protected use differentiates it from thiazole-4-carboxylic acids with different 2-position substituents, which are not covered under the same claims for this specific application.

Agrochemicals Fungicides Plant Protection Patent Analysis

Optimal Application Scenarios for Procuring 2-Phenoxy-1,3-thiazole-4-carboxylic Acid


Core Scaffold for Developing Novel ACC2-Selective Inhibitors

Researchers focused on metabolic diseases, such as type 2 diabetes and obesity, should procure this compound as the foundational building block for generating new chemical entities (NCEs). The 2-phenoxythiazole core has been proven to yield inhibitors with exceptional ACC2 potency and >3000-fold selectivity over ACC1 [1]. Using this specific acid allows for systematic SAR studies by modifying the 4-carboxylic acid handle, building upon a validated and highly selective chemotype. Substituting with a generic thiazole-4-carboxylic acid would not provide access to this known selectivity profile.

Building Block for Agrochemical Fungicide Discovery Programs

Agrochemical research teams aiming to discover novel fungicides should consider this compound as a critical intermediate. As detailed in patent US20110105429, esters and thioesters derived from this specific acid are claimed to have activity against phytopathogenic fungi, addressing the need for new modes of action due to emerging resistance [2]. Procuring the exact building block is necessary to generate the libraries and lead compounds covered by this and related intellectual property.

Reliable Intermediate for Organic Synthesis and Chemical Biology

For chemical biology and synthetic chemistry groups requiring a well-characterized thiazole building block, this compound offers a defined commercial purity (≥95%) and a validated synthetic route . This ensures reproducibility and reduces the time and cost associated with in-house synthesis and characterization of a complex heterocyclic intermediate. This is a direct advantage over less characterized, custom-synthesized analogs for routine laboratory use.

Reference Standard in Analytical and Quality Control (QC) Laboratories

Analytical laboratories can procure this compound with a known specification to serve as a reference standard for method development and QC. The availability of a documented synthesis and mass spectrometry data (EI-MS = 222.4 (M+H)+) makes it a suitable candidate for calibrating instruments or validating analytical methods for monitoring related substances in a research setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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